1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one

Descripción

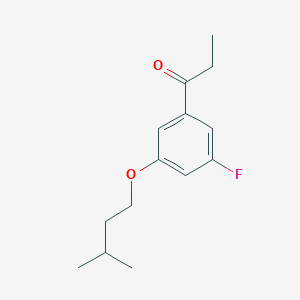

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a fluorine atom at the 3-position and an isopentyloxy (3-methylbutoxy) group at the 5-position.

Propiedades

IUPAC Name |

1-[3-fluoro-5-(3-methylbutoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-4-14(16)11-7-12(15)9-13(8-11)17-6-5-10(2)3/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNZVLACFKQDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves the reaction of 3-fluoro-5-(isopentyloxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and isopentyloxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The propanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

The isopentyloxy group in the target compound provides steric bulk and moderate electron-donating effects, which may influence solubility and interaction with biological targets .

Biological Activity: Compounds like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (a cathinone analog) highlight the importance of substituents in psychoactive properties, suggesting that the target compound’s fluorine and isopentyloxy groups could mitigate such effects . Thiazolidine-based propan-1-one derivatives (e.g., AAP-4, AAP-5) demonstrate antibacterial/antifungal activities, implying that the target compound’s fluorine substituent might enhance similar bioactivity .

Synthetic Utility: The piperazine-pyridine analog (IIB-21) illustrates the use of propan-1-one scaffolds in constructing complex heterocycles for drug discovery .

Industrial Applications :

- Nerone’s use in fragrances underscores the versatility of propan-1-one derivatives beyond pharmaceuticals, though the target compound’s fluorinated aromatic system may limit direct applicability in this field .

Actividad Biológica

1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound is primarily studied for its role as an intermediate in organic synthesis and its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluorinated phenyl ring and an isopentyloxy substituent, which may influence its biological interactions.

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The presence of the fluorine atom and the isopentyloxy group can enhance binding affinity to various receptors or enzymes, potentially modulating their activity. The propanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Antinociceptive Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antinociceptive properties. For instance, related compounds have been shown to block capsaicin-induced hypothermia and produce antiallodynic effects in neuropathic pain models . These findings suggest a potential role in pain management.

Neuroprotective Activity

In vitro studies have demonstrated that phenolic compounds derived from similar structures exhibit neuroprotective effects. For example, certain derivatives have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated microglial cells, indicating potential anti-inflammatory properties . The specific IC50 values for these compounds suggest varying degrees of potency, warranting further exploration of this compound in this context.

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-5-isopropoxyphenyl)propan-1-one | Isopropoxy instead of isopentyloxy | Similar antinociceptive effects |

| 1-(3-Fluoro-5-methoxyphenyl)propan-1-one | Methoxy group substitution | Moderate neuroprotective activity |

The unique isopentyloxy group in this compound may impart distinct physicochemical properties compared to its analogs, potentially leading to different biological activities.

Case Studies and Research Findings

Multiple studies have investigated the biological activities of similar compounds, providing a foundation for understanding the potential effects of this compound:

- Study on TRPV1 Antagonists : Research on TRPV1 antagonists has highlighted the importance of hydrophobic interactions in receptor binding, which may be relevant for evaluating the binding affinity of this compound .

- Neuroinflammatory Response : Compounds with similar structures were tested for their ability to reduce nitric oxide production in microglial cells, with some showing promising results that could be extrapolated to predict the activity of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.